molecular formula C36H22N6S3 B12426008 Tbtdc

Tbtdc

Cat. No.: B12426008
M. Wt: 634.8 g/mol
InChI Key: KJLSQPPZBSVZJS-WVKHYPTHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TBTDC involves the reaction of 4-bromobenzonitrile with cyanuric chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the triazine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity. The product is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

TBTDC undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

TBTDC has a wide range of scientific research applications, including:

Mechanism of Action

TBTDC exerts its effects through its ability to generate reactive oxygen species (ROS) upon light irradiation. The generated ROS can induce cell damage and apoptosis, making this compound effective in photodynamic therapy. The molecular targets include cellular components like lipids, proteins, and nucleic acids, leading to oxidative stress and cell death .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine
  • 2,4,6-Tris(4-fluorophenyl)-1,3,5-triazine
  • 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine

Uniqueness

TBTDC is unique due to its high efficiency as a photosensitizer and its aggregation-induced emission properties. These characteristics make it particularly suitable for applications in bioimaging and photodynamic therapy, where high sensitivity and specificity are required .

Properties

Molecular Formula

C36H22N6S3

Molecular Weight

634.8 g/mol

IUPAC Name

3-methyl-5-[(E)-[5-[7-[4-(N-phenylanilino)phenyl]-2,1,3-benzothiadiazol-4-yl]thiophen-2-yl]methylideneamino]thiophene-2,4-dicarbonitrile

InChI

InChI=1S/C36H22N6S3/c1-23-31(20-37)36(44-33(23)21-38)39-22-28-16-19-32(43-28)30-18-17-29(34-35(30)41-45-40-34)24-12-14-27(15-13-24)42(25-8-4-2-5-9-25)26-10-6-3-7-11-26/h2-19,22H,1H3/b39-22+

InChI Key

KJLSQPPZBSVZJS-WVKHYPTHSA-N

Isomeric SMILES

CC1=C(SC(=C1C#N)/N=C/C2=CC=C(S2)C3=CC=C(C4=NSN=C34)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C#N

Canonical SMILES

CC1=C(SC(=C1C#N)N=CC2=CC=C(S2)C3=CC=C(C4=NSN=C34)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C#N

Origin of Product

United States

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